molecular formula C12H17ClFNO2S B1457761 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864051-59-1

4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Cat. No. B1457761
M. Wt: 293.79 g/mol
InChI Key: IABYDTPCZPEVNF-UHFFFAOYSA-N
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Description

“4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS No. 1864051-59-1 . It’s available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

While the compound is listed in various chemical databases , the specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Selective RORγt Inverse Agonists Discovery

A study by Duan et al. (2019) highlights the discovery of a phenyl (3-phenylpyrrolidin-3-yl)sulfone series, including a compound with a structure similar to 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride. This series was found to be effective as selective RORγt inverse agonists, showing potential in controlling IL-17 production and indicating its relevance in inflammatory and autoimmune diseases (Duan et al., 2019).

Synthesis of Phenyl Sulfones

Simpson et al. (2022) describe a process for synthesizing di- and trisubstituted cyclohexenes, which involves a phenyl sulfone similar to 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride. This methodology indicates the compound's utility in the synthesis of functionalized cyclohexenes, potentially applicable in drug development (Simpson et al., 2022).

Anion Exchange Polymer Electrolytes

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, using a reaction process that involves activated fluorophenyl-amine, akin to the core structure of 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride. This research suggests the compound's potential application in creating novel materials for electrolytes (Kim et al., 2011).

Fuel-Cell Applications

Bae et al. (2009) utilized a compound structurally similar to 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, specifically bis(4-fluorophenyl)sulfone, in synthesizing sulfonated poly(arylene ether sulfone)s block copolymers for fuel-cell applications. This demonstrates the potential use of such compounds in advanced material development for energy technologies (Bae et al., 2009).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABYDTPCZPEVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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